molecular formula C4H8ClNO2 B595552 (R)-3-Amino-gamma-butyrolactone hydrochloride CAS No. 117752-88-2

(R)-3-Amino-gamma-butyrolactone hydrochloride

Cat. No.: B595552
CAS No.: 117752-88-2
M. Wt: 137.563
InChI Key: MZYONVUDAOYDKV-AENDTGMFSA-N
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Description

®-3-Amino-gamma-butyrolactone hydrochloride is a chemical compound with significant importance in various scientific fields. It is a lactone derivative with an amino group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-gamma-butyrolactone hydrochloride typically involves the cyclization of amino acids or their derivatives. One common method is the cyclization of ®-3-Aminobutyric acid under acidic conditions to form the lactone ring, followed by the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of ®-3-Amino-gamma-butyrolactone hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-gamma-butyrolactone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the lactone ring to a more reduced form.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups to the amino group.

Scientific Research Applications

®-3-Amino-gamma-butyrolactone hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-3-Amino-gamma-butyrolactone hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. The lactone ring can also participate in ring-opening reactions, leading to the formation of active intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A five-membered nitrogen-containing ring similar to the lactone ring in ®-3-Amino-gamma-butyrolactone hydrochloride.

    Gamma-butyrolactone: A lactone without the amino group, used as a solvent and precursor in organic synthesis.

    Proline: An amino acid with a pyrrolidine ring, structurally similar to ®-3-Amino-gamma-butyrolactone hydrochloride.

Uniqueness

®-3-Amino-gamma-butyrolactone hydrochloride is unique due to the presence of both the lactone ring and the amino group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(4R)-4-aminooxolan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2.ClH/c5-3-1-4(6)7-2-3;/h3H,1-2,5H2;1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYONVUDAOYDKV-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](COC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693595
Record name (4R)-4-Aminooxolan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117752-88-2
Record name (4R)-4-Aminooxolan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R)-4-aminooxolan-2-one hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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